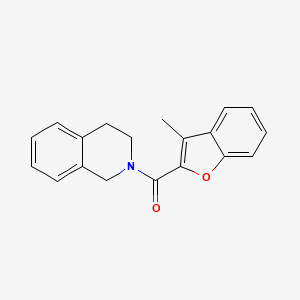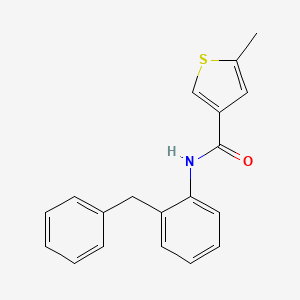
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE
概要
説明
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and benzofuran intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Isoquinoline synthesis: This can be achieved through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Benzofuran synthesis: This can be synthesized via the cyclization of o-hydroxyaryl ketones with acetic anhydride.
The final coupling reaction to form the target compound often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline and benzofuran derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline moiety.
Benzofuran derivatives: Compounds such as psoralen and amiodarone, which feature the benzofuran structure.
Uniqueness
What sets 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE apart is its combined isoquinoline and benzofuran structure, which imparts unique chemical properties and potential for diverse applications. This dual structure allows it to participate in a wider range of chemical reactions and exhibit multiple biological activities.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-16-8-4-5-9-17(16)22-18(13)19(21)20-11-10-14-6-2-3-7-15(14)12-20/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMONQJUFIRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(5-propyl-3-thienyl)carbonyl]amino}benzoate](/img/structure/B3489173.png)
![3-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3489177.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3489188.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-phenoxyacetamide](/img/structure/B3489212.png)


![3-[1-(4-bromophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3489221.png)

![3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3489230.png)
![methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3489237.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3489250.png)

![DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B3489278.png)
